molecular formula C9H13ClO2 B8709700 2-Chloro-5-methoxy-5-methylcyclohex-1-enecarbaldehyde

2-Chloro-5-methoxy-5-methylcyclohex-1-enecarbaldehyde

Cat. No. B8709700
M. Wt: 188.65 g/mol
InChI Key: JTPFQVFMAQTQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-methoxy-5-methylcyclohex-1-enecarbaldehyde is a useful research compound. Its molecular formula is C9H13ClO2 and its molecular weight is 188.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-methoxy-5-methylcyclohex-1-enecarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-methoxy-5-methylcyclohex-1-enecarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-5-methoxy-5-methylcyclohex-1-enecarbaldehyde

Molecular Formula

C9H13ClO2

Molecular Weight

188.65 g/mol

IUPAC Name

2-chloro-5-methoxy-5-methylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C9H13ClO2/c1-9(12-2)4-3-8(10)7(5-9)6-11/h6H,3-5H2,1-2H3

InChI Key

JTPFQVFMAQTQMP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C(C1)C=O)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethylformamide (1.298 mL) in dichloromethane (2.0 mL) at −10° C. was treated dropwise with POCl3 (1.426 mL) to give a colorless solution. The mixture was stirred 5 minutes and then warmed to room temperature and stirred 30 minutes. The solution was cooled to −10° C., treated dropwise with a solution of 4-methoxy-4-methylcyclohexanone (1.74 g) in dichloromethane (2.5 mL), and stirred for 4 hours at ambient temperature. The reaction mixture was poured over a mixture of ice and 25% aqueous sodium acetate solution. After the ice melted, the reaction mixture was poured into a separatory funnel and extracted with diethyl ether (4×125 mL). The diethyl ether extracts were washed with NaHCO3 solution and brine, dried (MgSO4), filtered and concentrated. The concentrate was chromatographed on silica gel with 0 to 5% ethyl acetate in hexanes as the eluent.
Quantity
1.298 mL
Type
reactant
Reaction Step One
Name
Quantity
1.426 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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